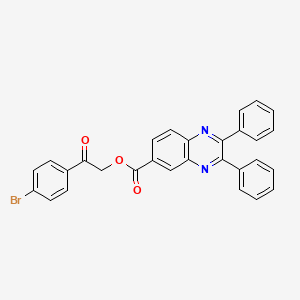![molecular formula C20H28N2S B10880631 1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)
1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro- is a complex heterocyclic compound that features a unique fusion of cycloheptane, thieno, and quinoline rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fused rings and functional groups makes it a versatile molecule for various chemical reactions and biological activities.
準備方法
The synthesis of 1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a thienoquinoline derivative with a cycloheptane derivative in the presence of a strong base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fused rings and functional groups allows it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar compounds include other fused heterocyclic systems, such as:
Quinoline derivatives: These compounds share the quinoline ring system and exhibit similar biological activities.
Thienoquinoline derivatives: These compounds have a similar fusion of thieno and quinoline rings and are used in similar applications.
Cycloheptane derivatives: These compounds feature the cycloheptane ring and are used in various chemical and biological contexts.
The uniqueness of 1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro- lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H28N2S |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
15-tert-butyl-9-thia-11-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),2(8),10,12(17)-tetraen-18-amine |
InChI |
InChI=1S/C20H28N2S/c1-20(2,3)12-9-10-15-14(11-12)18(21)17-13-7-5-4-6-8-16(13)23-19(17)22-15/h12H,4-11H2,1-3H3,(H2,21,22) |
InChIキー |
UIGZOJDTJKYSFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCCC4)SC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine](/img/structure/B10880557.png)

![N-(4-{[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880571.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880580.png)
![4-[(Cyclopentylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B10880588.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10880594.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B10880599.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]azepane](/img/structure/B10880641.png)
